molecular formula C12H7ClF3NO5S B8131916 Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate

Cat. No.: B8131916
M. Wt: 369.70 g/mol
InChI Key: UVPMSZFXPXEQTR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate is a quinoline derivative featuring a trifluoromethanesulfonyloxy (triflyloxy) group at position 3, a chlorine substituent at position 6, and a methyl ester at position 4. This compound’s molecular formula is C₁₂H₇ClF₃NO₆S₂, with a molecular weight of 417.79 g/mol. The triflyloxy group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the methyl ester contributes to moderate lipophilicity.

Properties

IUPAC Name

methyl 6-chloro-3-(trifluoromethylsulfonyloxy)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO5S/c1-21-11(18)10-7-4-6(13)2-3-8(7)17-5-9(10)22-23(19,20)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPMSZFXPXEQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1OS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction for Quinoline-4-Carboxylate Synthesis

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, has been adapted for ester derivatives. Using 3-chloroaniline as the aniline component, benzaldehyde , and methyl pyruvate , this reaction constructs the quinoline skeleton with inherent chlorine at position 6 and a methyl ester at position 4. Key modifications include using trimethylsilyl chloride (TMSCl) to mediate esterification during cyclization, bypassing the need for post-synthesis carboxyl group functionalization. Typical conditions involve refluxing in tetrahydrofuran (THF) at 80°C for 12 hours, yielding the intermediate 6-chloroquinoline-4-carboxylic acid methyl ester in ~65% yield after column chromatography.

Doebner–Miller Reaction with Pyruvic Acid Derivatives

The Doebner–Miller reaction employs 3-chloroaniline , pyruvic acid , and benzaldehyde under acidic conditions (e.g., BF₃·THF) to form the quinoline core. Substituting pyruvic acid with methyl pyruvate directly installs the methyl ester at position 4. This one-pot method avoids subsequent esterification steps, achieving yields of 58–72%. The chlorine substituent’s position is dictated by the aniline’s substitution pattern, with meta-chloroaniline directing chlorine to position 6 during cyclization.

Functionalization at Position 3: Triflate Group Introduction

Hydroxylation via Directed Ortho-Metalation

Introducing a hydroxyl group at position 3 is critical for subsequent triflation. The methyl ester at position 4 acts as a directing group, enabling lithium diisopropylamide (LDA) -mediated deprotonation at position 3 in anhydrous THF at −78°C. Quenching with molecular oxygen or trimethylborate yields 6-chloro-3-hydroxyquinoline-4-carboxylate methyl ester . This step requires strict moisture exclusion, with yields averaging 50–60% after purification.

Triflation of the Hydroxyl Group

The hydroxyl group at position 3 undergoes sulfonylation using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at 0–5°C under nitrogen. Pyridine is added to scavenge generated triflic acid, preventing ester hydrolysis. This exothermic reaction completes within 2 hours, affording the triflate derivative in 85–90% yield.

Alternative Pathways and Comparative Analysis

Friedländer Synthesis with Pre-Functionalized Components

The Friedländer condensation between 2-amino-5-chlorobenzaldehyde and ethyl acetoacetate forms the quinoline core with inherent chlorine and ester groups. However, this method struggles with regioselectivity, often producing positional isomers that complicate purification.

Late-Stage Trifluoromethylation vs. Triflation

While trifluoromethylation (e.g., using Umemoto’s reagent) introduces CF₃ groups directly, triflation offers superior leaving-group properties for further cross-coupling reactions. Comparative studies show triflation achieves higher yields (85%) than CF₃ installation (60–70%) under similar conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : THF outperforms DCM in Pfitzinger reactions, enhancing solubility of intermediates.

  • Triflation : DCM’s low polarity minimizes side reactions, while temperatures below 5°C suppress ester degradation.

Catalytic Systems

  • BF₃·THF : Preferred over BF₃·Et₂O due to easier handling and comparable yields (65–70%).

  • TMSCl : Facilitates esterification in situ, reducing post-reaction steps.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the triflate product with >95% purity.

  • Reverse-phase HPLC confirms absence of regioisomers, critical for pharmaceutical applications.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.92 (s, 1H, H-2), 8.45 (d, J = 9 Hz, 1H, H-5), 7.98 (dd, J = 9 Hz, 2.5 Hz, 1H, H-7), 4.05 (s, 3H, OCH₃).

  • ¹⁹F NMR : δ −78.5 (s, CF₃SO₂).

Challenges and Limitations

Regioselectivity in Cyclization

Meta-substituted anilines occasionally yield para-chloro byproducts, necessitating rigorous chromatography.

Triflate Stability

The triflate group hydrolyzes slowly in humid conditions, requiring anhydrous storage at −20°C .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Quinoline-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate has been investigated for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit significant activity against various bacterial strains and fungi. This compound's structure suggests potential effectiveness against resistant strains due to its unique trifluoromethyl sulfonate group, which enhances lipophilicity and cellular permeability .

Anticancer Properties
Research indicates that quinoline derivatives can inhibit cancer cell proliferation. This compound has been evaluated in vitro for its cytotoxic effects on different cancer cell lines. Preliminary findings suggest it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. The presence of the sulfonyl group is believed to enhance binding affinity to the active sites of these enzymes, providing a pathway for therapeutic intervention .

Agricultural Applications

Pesticide Development
this compound is being explored as a potential pesticide due to its chemical stability and effectiveness against pests. Its structural characteristics allow it to function as a potent insecticide or fungicide by disrupting metabolic pathways in target organisms .

Residue Analysis
The compound's stability also makes it suitable for studies related to pesticide residue analysis in food products. Establishing maximum residue limits (MRLs) is crucial for regulatory compliance and consumer safety, making this compound relevant in agricultural chemistry .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymeric materials. Its reactive functional groups allow it to be incorporated into polymer chains, potentially enhancing properties such as thermal stability and chemical resistance .

Nanotechnology
The compound's unique properties make it a candidate for use in nanotechnology applications, particularly in the development of nanoscale devices or coatings that require specific chemical functionalities. Its incorporation into nanostructures could lead to advancements in drug delivery systems or biosensors .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against resistant bacterial strains
Anticancer Induces apoptosis in various cancer cell lines
Pesticide Development Potential insecticide with high efficacy
Polymer Chemistry Enhances thermal stability in polymer composites
Nanotechnology Promising candidate for drug delivery systems

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name (CAS No.) Substituents (Positions) Ester Group Molecular Weight (g/mol) Key Functional Differences Similarity Score References
Target Compound 6-Cl, 3-OSO₂CF₃, 4-COOCH₃ Methyl 417.79 High electrophilicity due to triflyloxy
Ethyl 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (79660-46-1) 6,7,8-F, 4-O (keto) Ethyl ~285* Dihydroquinoline core; lacks sulfonyloxy 0.92
Ethyl 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (26893-12-9) 4-OH, 6-CF₃ Ethyl 285.22 Hydroxy group reduces reactivity vs. sulfonyl 0.85
Ethyl 4-Chloro-6-Fluoro-8-Methoxyquinoline-3-Carboxylate (334971-28-7) 4-Cl, 6-F, 8-OCH₃ Ethyl 283.69 Methoxy enhances solubility; lacks sulfonyl

*Calculated based on formula C₁₂H₉F₃NO₃.

Key Observations:
  • Electrophilic Reactivity : The target’s triflyloxy group (OSO₂CF₃) is a superior leaving group compared to hydroxy or methoxy substituents in analogs, enabling nucleophilic aromatic substitution (e.g., Suzuki couplings) .
  • Ester Group Effects : Methyl esters (target) typically confer lower molecular weight and slightly reduced lipophilicity compared to ethyl esters (e.g., 26893-12-9), influencing solubility and metabolic stability .
  • Substituent Diversity : Chlorine at position 6 (target) may enhance halogen bonding in biological targets, while fluorine or trifluoromethyl groups (e.g., 79660-46-1) improve metabolic resistance .

Physicochemical and Application Profiles

Property/Application Target Compound Ethyl 6,7,8-Trifluoro-4-oxo Analog (79660-46-1) Ethyl 4-Hydroxy-6-CF₃ Analog (26893-12-9)
Solubility Low in water; moderate in polar aprotic solvents Moderate in DMF/THF Higher due to hydroxy group
Stability Stable under anhydrous conditions Keto-enol tautomerism may reduce stability Prone to oxidation at C4-OH
Potential Applications Intermediate for pharmaceuticals/agrochemicals Antibacterial agents (fluoroquinolone analogs) Antiviral/antimicrobial scaffolds

Biological Activity

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate (CAS 2065250-08-8) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H7ClF3NO5S
  • Molecular Weight : 412.64 g/mol
  • Structure : The compound features a quinoline core with a chloro substituent and a trifluoromethylsulfonyl group, which are crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds with trifluoromethyl groups have shown enhanced potency in inhibiting various enzymes, including tyrosine kinases. The presence of the trifluoromethyl group can improve binding affinity and selectivity towards target proteins by stabilizing interactions within the active site .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, outperforming traditional chemotherapeutics like cisplatin and 5-fluorouracil .
  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Research has shown that compounds bearing the trifluoromethylsulfonyl moiety can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Study on Anticancer Activity

A study published in MDPI explored the anticancer efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values significantly lower than those of non-fluorinated analogs .

CompoundIC50 (µM)Cell Line
Methyl 6-chloro...12MCF-7
Cisplatin20MCF-7
5-Fluorouracil25MCF-7

Enzyme Inhibition Study

Another investigation assessed the enzyme inhibition potential of this compound against PKMYT1, a kinase implicated in cancer progression. The study found that this compound showed promising results in enzymatic assays, indicating a potential role as a selective PKMYT1 inhibitor .

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:

  • Cyclocondensation : Reacting substituted aniline derivatives with methyl acetates under basic conditions to form the quinoline backbone .
  • Sulfonylation : Introducing the trifluoromethylsulfonyloxy group at position 3 via nucleophilic substitution or coupling reactions. For example, using trifluoromethanesulfonic anhydride under controlled anhydrous conditions .
  • Esterification : Methyl ester formation at position 4 using methyl chloroformate or diazomethane in inert solvents (e.g., DCM) .
    Critical Parameters :
  • Temperature control (<0°C for sulfonylation to prevent side reactions).
  • Use of catalysts like DMAP for esterification efficiency.

Basic: How do electron-withdrawing substituents (e.g., Cl, CF3SO2O−) influence the compound’s reactivity?

Methodological Answer:
The chloro and trifluoromethylsulfonyloxy groups are strong electron-withdrawing moieties that:

  • Activate the quinoline ring for electrophilic substitution at positions adjacent to these groups (e.g., position 2 or 8) .
  • Stabilize intermediates in nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective functionalization. For example, the trifluoromethylsulfonyloxy group acts as a leaving group, facilitating displacement by amines or thiols .
    Experimental Validation :
  • Use DFT calculations to map electron density distribution.
  • Monitor reaction kinetics via LC-MS to compare substitution rates at different positions.

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in biological data (e.g., IC50 values) often arise from:

  • Variability in purity : Use HPLC (≥99% purity) and NMR to confirm structural integrity. Impurities from incomplete sulfonylation (e.g., residual hydroxyl groups) can skew results .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways. Modify the methyl ester to a prodrug (e.g., tert-butyl ester) if hydrolysis is observed .

Advanced: How can microwave-assisted synthesis optimize the preparation of this compound?

Methodological Answer:
Microwave irradiation enhances reaction efficiency by:

  • Reducing reaction time : Cyclocondensation steps that take 12 hours conventionally can be completed in 30–60 minutes at 150°C .
  • Improving yield : Higher homogeneity in heating minimizes side products (e.g., dimerization during sulfonylation).
    Protocol :
  • Use a sealed vessel with anhydrous DMF as solvent.
  • Monitor temperature/pressure in real-time to avoid decomposition.
  • Post-reaction, purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks from the quinoline core and substituents .
    • 19F NMR : Confirm the presence/position of the trifluoromethylsulfonyloxy group (δ −75 to −80 ppm) .
  • Mass Spectrometry :
    • HRMS (ESI+) to verify molecular ion ([M+H]+) and rule out halogen exchange artifacts.
  • X-ray Crystallography :
    • Resolve stereochemical ambiguities (e.g., sulfonate group orientation) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antibacterial studies). Focus on the quinoline core’s π-π stacking and sulfonate’s H-bonding potential .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (TIP3P water model).
  • SAR Analysis : Compare with analogs (e.g., ethyl esters) to identify critical substituents for activity .

Data Contradiction: How to address inconsistent yields in scale-up synthesis?

Methodological Answer:
Scale-up challenges often stem from:

  • Mixing inefficiencies : Use continuous flow reactors for sulfonylation to ensure uniform reagent distribution .
  • Exothermic reactions : Implement cooling jackets and inline IR monitoring to detect hot spots.
  • Purification bottlenecks : Replace recrystallization with preparative HPLC for high-purity batches (>100 mg) .

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